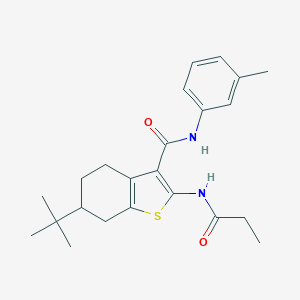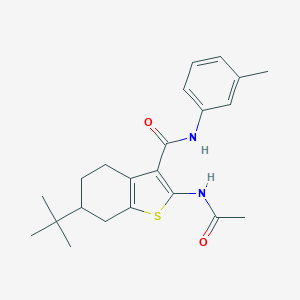![molecular formula C26H21Cl2N5 B289464 N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine is a chemical compound that belongs to the class of indazole derivatives. It has been synthesized and studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that is involved in inflammation.
Biochemical and Physiological Effects
N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
実験室実験の利点と制限
N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine has several advantages and limitations for lab experiments. One advantage is its potent anticancer activity against various cancer cell lines. It also has anti-inflammatory activity and potential neuroprotective effects. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine. One direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic and ovarian cancer. Another direction is to further elucidate its mechanism of action and identify specific signaling pathways that it targets. Additionally, it could be studied for its potential as a treatment for other inflammatory and neurodegenerative diseases. Finally, the synthesis method could be optimized further to increase the yield and purity of the compound.
合成法
The synthesis of N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine involves the reaction of 2-chloroaniline, 2-chlorobenzaldehyde, 2-acetylpyridine, and ammonium acetate in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine has been studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
特性
分子式 |
C26H21Cl2N5 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-5-[(2-chlorophenyl)iminomethyl]-3-methyl-1-pyridin-2-yl-6,7-dihydroindazol-4-amine |
InChI |
InChI=1S/C26H21Cl2N5/c1-17-25-23(33(32-17)24-12-6-7-15-29-24)14-13-18(16-30-21-10-4-2-8-19(21)27)26(25)31-22-11-5-3-9-20(22)28/h2-12,15-16,31H,13-14H2,1H3 |
InChIキー |
LNQCRFMMWOOEIN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl)C5=CC=CC=N5 |
正規SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289381.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)